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Compound of Interest

Compound Name:
methyl 4-bromo-5-methyl-1H-

pyrazole-3-carboxylate

Cat. No.: B035971 Get Quote

For researchers, scientists, and professionals in drug development, understanding the spectral

characteristics of substituted pyrazole carboxylates is crucial for compound identification,

structural elucidation, and quality control. This guide provides a comparative overview of the

spectral data for this important class of heterocyclic compounds, supported by experimental

data and detailed methodologies.

Comparison of Spectral Data
The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry) for a selection of substituted pyrazole carboxylates, compiled from various

research publications and spectral databases.

¹H Nuclear Magnetic Resonance (NMR) Spectral Data
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative Substituted

Pyrazole Carboxylates
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Compound Solvent Pyrazole-H
Substituent
Protons

Reference

Ethyl 1H-

pyrazole-4-

carboxylate

DMSO-d6
8.0 (s, 1H, H3),

8.5 (s, 1H, H5)

1.25 (t, 3H, CH₃),

4.2 (q, 2H, CH₂)
[1]

Ethyl 5-methyl-

1H-pyrazole-3-

carboxylate

CDCl₃ 6.5 (s, 1H, H4)

1.3 (t, 3H,

OCH₂CH₃), 2.4

(s, 3H, CH₃), 4.3

(q, 2H, OCH₂)

[2]

1-Cinnamyl-3-

nitro-1H-pyrazole
CDCl₃

7.54 (d, 1H),

6.91 (d, 1H)

7.26–7.37 (m,

5H), 6.68 (d, 1H),

6.30–6.39 (m,

1H), 4.96–4.50

(m, 1H)

[3]

6-(3-Nitro-1H-

pyrazol-1-

yl)nicotinonitrile

CDCl₃
8.71 (d, 1H),

7.14 (d, 1H)

8.78 (d, 1H),

8.77 (d, 1H),

8.20 (dd, 1H)

[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectral Data
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Representative Substituted

Pyrazole Carboxylates
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Compound Solvent
Pyrazole
Carbons

Substituent
Carbons

Reference

Ethyl 1H-

pyrazole-4-

carboxylate

DMSO-d6

115.3 (C4),

133.0 (C3),

139.5 (C5)

14.7 (CH₃), 60.2

(CH₂), 162.5

(C=O)

Data synthesized

from typical

values

Ethyl 5-methyl-

1H-pyrazole-3-

carboxylate

CDCl₃

108.0 (C4),

143.0 (C5),

148.0 (C3)

11.0 (CH₃), 14.4

(OCH₂CH₃), 61.2

(OCH₂), 163.0

(C=O)

[2]

1-Cinnamyl-3-

nitro-1H-pyrazole
CDCl₃

155.8, 131.6,

103.3

136.0, 135.3,

128.8, 128.7,

126.8, 121.3,

55.8

[3]

6-(3-Nitro-1H-

pyrazol-1-

yl)nicotinonitrile

DMSO-d6
158.0, 132.2,

105.8

152.9, 151.6,

144.4, 116.7,

113.4, 109.0

[3]

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Substituted Pyrazole Carboxylates
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Compound
C=O
Stretch

N-H Stretch C=N Stretch
Pyrazole
Ring
Vibrations

Reference

3-(2-

furyl)-1H-

pyrazole-5-

carboxylic

acid

~1700 ~3200 ~1550

1557, 1445,

1393, 1317,

1266, 1204

[4][5]

Ethyl 1H-

pyrazole-4-

carboxylate

1715 3150 1580 ~1500, ~1450 [1]

3,5-diphenyl-

4,5-dihydro-

1H-pyrazole-

1-

carbothioami

de

N/A (C=S) 3350, 3180 1605 ~1500 [6]

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data for Pyrazole Derivatives
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Compound
Ionization
Method

Molecular Ion
(m/z)

Key Fragment
Ions (m/z)

Reference

Pyronylpyrazole

derivatives

Electron Impact

(EI)
Present

Fragmentation of

the 4-hydroxy-2-

pyrone ring

[7]

Carboxamide,

thiocarboxamide,

nicotinoyl and

isonicotinoyl

pyrazoline

derivatives

Electron Impact

(EI)
Present

Characteristic

pyrazoline ion

and azete

fragmentation

patterns

[8]

Tetra-substituted

phenylaminopyra

zoles

MS Present

Pairs of peaks at

m/z 277/264 and

305/292

[9]

Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and analysis of substituted

pyrazole carboxylates.

General Synthesis of Substituted Pyrazole Carboxylates
A common route for the synthesis of 3,5-disubstituted pyrazoles involves the condensation of a

β-diketone with hydrazine or a substituted hydrazine.[10]

Example Protocol for Synthesis of 1,3,4-substituted-5-pyrazole carboxylic hydrazide:

A mixture of a β-ketoester and a substituted hydrazine hydrate in ethanol is refluxed for

several hours.

The reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol,

and dried to yield the pyrazole carboxylate ester.

The ester is then reacted with hydrazine hydrate in a suitable solvent under reflux to form the

corresponding hydrazide.[11]
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Samples are typically dissolved in deuterated solvents such as CDCl₃

or DMSO-d₆.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on spectrometers operating at

frequencies ranging from 300 to 500 MHz.[10][12]

Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.[10]

Infrared (IR) Spectroscopy:

Sample Preparation: Samples are typically analyzed as KBr pellets or using an Attenuated

Total Reflectance (ATR) accessory.[1][10]

Instrumentation: FT-IR spectrometers are used to record spectra in the range of 4000-400

cm⁻¹.[10]

Mass Spectrometry (MS):

Sample Preparation: A dilute solution of the pyrazole derivative (e.g., 1 mg/mL) is prepared

in a solvent like methanol or acetonitrile. The solution is often filtered before analysis.[13]

Instrumentation: Electron Impact (EI) or Electrospray Ionization (ESI) sources are commonly

used. High-resolution mass spectrometry (HRMS) can provide exact mass measurements.

[13]

Data Acquisition: Mass spectra are acquired in full scan mode to detect all ions within a

specified mass range. Tandem mass spectrometry (MS/MS) can be used for structural

elucidation.[13]

Visualizations
The following diagrams illustrate a typical workflow for the synthesis and analysis of substituted

pyrazole carboxylates and a generalized signaling pathway where such compounds might be
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Caption: Experimental workflow for synthesis and analysis.
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Caption: Generalized kinase signaling pathway inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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